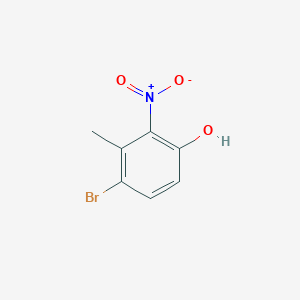

4-Bromo-3-methyl-2-nitrophenol

Descripción general

Descripción

4-Bromo-3-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by the presence of a bromine atom, a methyl group, and a nitro group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-2-nitrophenol typically involves a multi-step process. One common method is the nitration of 4-bromo-3-methylphenol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring.

Another approach involves the bromination of 3-methyl-2-nitrophenol. This reaction is performed using bromine in the presence of a suitable catalyst, such as iron(III) bromide, to selectively introduce the bromine atom at the desired position on the phenol ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-Bromo-3-methyl-2-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

Oxidation: 4-Bromo-3-methyl-2-nitroquinone.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Bromo-3-methyl-2-nitrophenol serves as an important intermediate in organic synthesis. It is often utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Derivatives

The compound can be transformed into various derivatives through electrophilic substitution reactions. For instance, it can undergo bromination and nitration to yield other halogenated nitrophenols, which are useful in synthesizing dyes and pigments.

Table 1: Common Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Bromination | Bromine in acetic acid | 4,6-Dibromo-3-methyl-2-nitrophenol |

| Nitration | Nitric acid at low temperature | 4-Bromo-3-methyl-2,6-dinitrophenol |

| Acylation | Acetic anhydride in pyridine | 4-Bromo-3-methyl-2-nitrophenyl acetate |

Medicinal Chemistry

Research has indicated that compounds related to this compound exhibit biological activities that can be harnessed for medicinal purposes.

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For example, complexes formed with transition metals such as copper and nickel have demonstrated significant antibacterial activity against various pathogens .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Research indicates that it may exhibit superoxide dismutase-like activity, which is crucial for protecting cells from oxidative stress .

Table 2: Biological Activities of this compound Derivatives

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Bharti et al., 2018 |

| Antioxidant | Superoxide dismutase-like activity | Bharti et al., 2018 |

Materials Science

In materials science, this compound is explored for its potential use in developing novel materials with specific properties.

Polymer Chemistry

The compound can act as a building block in polymer chemistry, contributing to the synthesis of functionalized polymers that have applications in coatings and adhesives.

Dyes and Pigments

Due to its chromophoric properties, it can be used in the formulation of dyes and pigments for textiles and inks, enhancing colorfastness and stability under light exposure.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-methyl-2-nitrophenol depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-nitrophenol: Similar structure but lacks the methyl group.

3-Methyl-2-nitrophenol: Similar structure but lacks the bromine atom.

4-Bromo-3-methylphenol: Similar structure but lacks the nitro group.

Uniqueness

4-Bromo-3-methyl-2-nitrophenol is unique due to the presence of all three functional groups (bromine, methyl, and nitro) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.

Actividad Biológica

4-Bromo-3-methyl-2-nitrophenol (CAS No. 85598-12-5) is an organic compound characterized by its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its diverse biological activities and potential applications in pharmaceuticals and industrial processes.

- Molecular Formula : C7H6BrNO3

- Molecular Weight : 218.03 g/mol

- Solubility : Soluble in ethanol and chloroform .

This compound belongs to the nitrophenol class, which is known for interacting with various biological molecules due to their polar nature. The compound undergoes nucleophilic aromatic substitution reactions, which can lead to the formation of various derivatives depending on the nucleophiles used.

Key Reactions

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The bromine atom can be substituted with other functional groups.

- Oxidation : The phenolic group can be oxidized to form a quinone.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Profile

The compound is classified as harmful if swallowed (H302) and can cause skin irritation (H315). Its toxicity profile suggests that exposure can lead to adverse health effects, including systemic toxicity depending on concentration and duration of exposure .

Case Studies

- Antibacterial Efficacy :

- Environmental Impact :

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high bioavailability due to its moderate lipophilicity. It is expected to permeate biological membranes effectively, which may enhance its therapeutic potential but also raises concerns regarding toxicity .

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Bromo-2-nitrophenol | Lacks methyl group | Moderate antibacterial activity |

| 3-Methyl-2-nitrophenol | Lacks bromine atom | Lower toxicity |

| 4-Bromo-3-methylphenol | Lacks nitro group | Antioxidant properties |

Propiedades

IUPAC Name |

4-bromo-3-methyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-4-5(8)2-3-6(10)7(4)9(11)12/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNNJFUSAYWUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517783 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85598-12-5 | |

| Record name | 4-Bromo-3-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.